(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
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Overview
Description
(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom and a thiophene ring linked through an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate is subsequently reacted with thiophene-2-carboxylic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2-(4-chloro-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
- (1Z)-2-(4-fluoro-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
- (1Z)-2-(4-methyl-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
Uniqueness
The uniqueness of (1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N’-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrN4O2S |
---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-bromopyrazol-1-yl)ethylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2S/c11-7-4-13-15(5-7)6-9(12)14-17-10(16)8-2-1-3-18-8/h1-5H,6H2,(H2,12,14) |
InChI Key |
DLNYFFCEGGAQEL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)O/N=C(/CN2C=C(C=N2)Br)\N |
Canonical SMILES |
C1=CSC(=C1)C(=O)ON=C(CN2C=C(C=N2)Br)N |
Origin of Product |
United States |
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